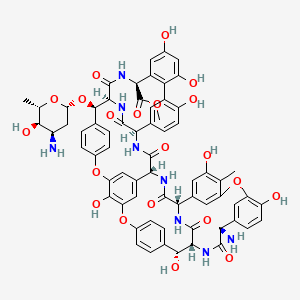

Ristosaminylaglycon of ristomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ristosaminylaglycon of ristomycin, also known as this compound, is a useful research compound. Its molecular formula is C66H62N8O21 and its molecular weight is 1303.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Ristosaminylaglycon of ristomycin is primarily known for its antibacterial activity against various pathogens. It is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics.

Clinical Use and Research Findings

- Antibiotic Resistance : The emergence of antibiotic-resistant strains has necessitated the exploration of ristomycin as a potential treatment option. Studies have shown that it can be effective against glycopeptide-resistant strains, including vancomycin-resistant enterococci (VRE) and glycopeptide-intermediate Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) : Ristomycin has demonstrated low MIC values against several pathogenic bacteria. For example, it was found to have an MIC in the range of 0.9–7.2 μM against various Escherichia coli strains .

Antiviral Applications

Recent studies have expanded the scope of ristomycin's applications to include antiviral properties.

Activity Against Coronaviruses

Research has indicated that semisynthetic derivatives of glycopeptide antibiotics, including ristomycin, exhibit inhibitory activity against coronaviruses such as feline infectious peritonitis virus (FIPV) and human SARS-CoV .

- Selectivity and Efficacy : Some derivatives showed selective antiviral activity with EC50 values in the lower micromolar range, suggesting potential for therapeutic use in viral infections .

Diagnostic Applications

This compound is also utilized in diagnostic assays.

Diagnosis of Genetic Disorders

Ristomycin A, a component derived from ristosaminylaglycon, is used to assay platelet function and diagnose hereditary conditions such as von Willebrand disease and Bernard-Soulier syndrome. Its ability to induce thrombocytopenia and platelet agglutination makes it a valuable tool in clinical diagnostics .

Case Study: Activation of Ristomycin Production

A significant study highlighted the activation of a silent gene cluster responsible for the production of ristomycin A in Amycolatopsis japonicum. This advancement opens avenues for optimizing the production of this antibiotic in genetically accessible strains, enhancing its availability for research and clinical use .

Comparative Studies on Antiviral Activity

Comparative studies have shown varying efficacy among glycopeptide derivatives against different viruses, indicating that while some compounds are effective against both FIPV and SARS-CoV, others are selective for one virus over the other .

Data Tables

Propiedades

Fórmula molecular |

C66H62N8O21 |

|---|---|

Peso molecular |

1303.2 g/mol |

Nombre IUPAC |

methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-18,26,31,44,47,49,64-heptahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C66H62N8O21/c1-25-41(78)17-31-19-43(25)94-44-18-29(8-15-40(44)77)49(68)60(83)73-54-57(81)27-4-10-34(11-5-27)92-45-20-32-21-46(58(45)82)93-35-12-6-28(7-13-35)59(95-47-24-38(67)56(80)26(2)91-47)55-65(88)72-53(66(89)90-3)37-22-33(75)23-42(79)48(37)36-16-30(9-14-39(36)76)50(61(84)74-55)69-63(86)52(32)70-62(85)51(31)71-64(54)87/h4-23,26,38,47,49-57,59,75-82H,24,67-68H2,1-3H3,(H,69,86)(H,70,85)(H,71,87)(H,72,88)(H,73,83)(H,74,84)/t26-,38+,47+,49+,50+,51-,52+,53-,54+,55-,56-,57+,59+/m0/s1 |

Clave InChI |

QNLJJDWHVHYPKQ-DYGDYXAQSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=CC=C2C=C8)O)OC9=CC=C(C=C9)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N6)O)O)C(=O)OC)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=CC=C2C=C8)O)OC9=CC=C(C=C9)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N6)O)O)C(=O)OC)N)O |

Sinónimos |

ristocetin-psi-aglycone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.